molecular formula C11H11NO3 B6266198 2-acetamido-3-phenylprop-2-enoic acid CAS No. 55065-02-6

2-acetamido-3-phenylprop-2-enoic acid

Cat. No.: B6266198
CAS No.: 55065-02-6
M. Wt: 205.2
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-phenylprop-2-enoic acid typically involves the condensation of benzaldehyde with acetamide in the presence of a base, followed by oxidation. One common method is the Perkin reaction, where benzaldehyde reacts with acetamide in the presence of an alkali to form the desired product. The reaction conditions often include heating the mixture to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the compound to a single bond, forming saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetamido group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides. Substitution reactions can lead to a variety of substituted amides or esters.

Scientific Research Applications

2-acetamido-3-phenylprop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The parent compound of 2-acetamido-3-phenylprop-2-enoic acid, characterized by the absence of the acetamido group.

    Phenylacetic Acid: Similar in structure but lacks the double bond and acetamido group.

    Phenylpropanoic Acid: Similar to phenylacetic acid but with an additional carbon in the side chain.

Uniqueness

This compound is unique due to the presence of both the acetamido group and the phenylprop-2-enoic acid structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

55065-02-6

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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